Perimycin
Description
Properties
CAS No. |
11016-07-2 |
|---|---|
Molecular Formula |
C59H86N2O17 |
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChI Key |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
Canonical SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Perimycin
Producer Organisms and their Genetic Basis for Perimycin Production
The genetic blueprint for this compound synthesis is housed within the chromosome of specific soil-dwelling bacteria. These organisms have evolved intricate molecular machinery to produce this potent antifungal agent.
Streptomyces aminophilus stands out as the principal organism known for producing this compound. ucd.ie Members of the genus Streptomyces are renowned for their complex life cycles, which include morphological differentiation and the production of a vast array of antibiotics and other secondary metabolites. nih.govfrontiersin.orgnih.gov These bacteria are responsible for producing more than half of the clinically relevant antibiotics. nih.gov The genetic tractability and well-studied physiology of Streptomyces species make S. aminophilus an ideal model for elucidating the biosynthetic pathway of this compound. Researchers have successfully cloned genes from S. aminophilus to study specific steps in the antibiotic's formation, particularly the unique glycosylation process. ucd.ie
The genes responsible for this compound production are organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). The identification and sequencing of this BGC are crucial first steps in understanding and potentially engineering the biosynthetic pathway. In fungi and bacteria, the genes required for the synthesis of a specific secondary metabolite are typically co-regulated and physically clustered together. mdpi.com The this compound BGC contains genes encoding a large, modular Type I Polyketide Synthase (PKS) responsible for assembling the macrolactone core, as well as genes for the biosynthesis and attachment of the characteristic deoxy sugar, perosamine. ucd.ienih.gov Analysis of the BGC has allowed for the identification of key enzymes, such as glycosyltransferases and aminotransferases, which are essential for the final structure of this compound. ucd.ienih.gov
| Gene/Enzyme Class | Predicted Function in this compound Biosynthesis |
| Type I Polyketide Synthase (PKS) | Assembly of the polyketide macrolactone backbone. |
| Glycosyltransferase (e.g., PerDI) | Attachment of the perosamine sugar moiety to the macrolactone. ucd.ie |
| Deoxy Sugar Biosynthesis Enzymes (e.g., PerDII, PerDIII) | Synthesis of the activated sugar precursor, GDP-perosamine. ucd.ienih.gov |
| Cytochrome P450 Oxidases | Post-PKS modification of the macrolactone ring (e.g., hydroxylation). nih.gov |
| Regulatory Genes | Control the expression of the biosynthetic genes. |
Elucidation of the this compound Biosynthetic Pathway
The assembly of this compound is a sequential process that begins with the formation of a polyketide backbone, followed by a series of precise chemical modifications that are critical for its biological activity.
The core structure of this compound is a large macrolactone ring, which is synthesized by a Type I modular Polyketide Synthase (PKS). nih.govnih.gov These PKSs are massive, multifunctional enzyme complexes organized into a series of modules. nih.govresearchgate.net Each module is responsible for one cycle of polyketide chain elongation, adding a two-carbon unit derived from simple acyl-CoA precursors. nih.gov
A typical PKS module contains several catalytic domains:
Acyltransferase (AT): Selects the correct extender unit (usually malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.
Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit, tethered to its phosphopantetheine arm.
Ketosynthase (KS): Catalyzes the carbon-carbon bond formation through a Claisen-like condensation reaction. nih.gov
Additionally, modules may contain optional reductive domains (Ketoreductase, Dehydratase, and Enoyl Reductase) that modify the β-keto group formed after each condensation, leading to the structural diversity seen in polyketides. researchgate.net The linear polyketide chain is sequentially passed from one module to the next until it reaches the final module, where a Thioesterase (TE) domain typically catalyzes the release and cyclization of the chain to form the macrolactone backbone of this compound. nih.gov
After the macrolactone backbone is assembled, it undergoes several crucial tailoring reactions, known as post-PKS modifications. nih.govresearchgate.net These modifications, including oxidation and glycosylation, are essential for the bioactivity of the final molecule. nih.gov Oxidation reactions, often catalyzed by Cytochrome P450 monooxygenases, can introduce hydroxyl groups at specific positions on the ring, influencing the molecule's solubility and interaction with its biological target. nih.govresearchgate.net
Glycosylation, the attachment of a sugar moiety, is a particularly critical step. Most polyene antibiotics are glycosylated with the sugar mycosamine (B1206536). ucd.ienih.gov this compound is unusual because it is decorated with a different amino sugar, perosamine (4,6-dideoxy-4-amino-D-mannose). ucd.ienih.gov This unique sugar is attached to the macrolactone by a specific glycosyltransferase enzyme, PerDI. ucd.ie
The biosynthesis of the perosamine sugar moiety is a key feature of the this compound pathway. This process starts from the common precursor GDP-mannose. ucd.ienih.gov The pathway for perosamine differs from that of the more common mycosamine. nih.gov
The key steps are:
Dehydration: An enzyme analogous to AmphDIII or NysDIII, likely a GDP-mannose 4,6-dehydratase (putatively PerDIII), converts GDP-mannose into the intermediate GDP-4-keto-6-deoxymannose. ucd.ienih.gov
Transamination: The enzyme PerDII, a perosamine synthase, then directly catalyzes the transamination of GDP-4-keto-6-deoxymannose to form GDP-perosamine. ucd.ienih.gov
This is distinct from mycosamine synthesis, where the GDP-4-keto-6-deoxymannose intermediate undergoes further modification before the final transamination step. nih.gov The PerDII enzyme is therefore a critical determinant in the formation of this compound's unique sugar. ucd.ie
| Enzyme | Gene (Putative) | Reaction Catalyzed | Substrate | Product |
| GDP-mannose 4,6-dehydratase | perDIII (homolog) | Dehydration | GDP-mannose | GDP-4-keto-6-deoxymannose |
| Perosamine synthase | perDII | Transamination | GDP-4-keto-6-deoxymannose | GDP-perosamine |
| Perosaminyl transferase | perDI | Glycosylation | GDP-perosamine & this compound aglycone | This compound |
Post-PKS Modifications: Emphasis on Glycosylation and Oxidation Reactions
Glycosyltransferase Activity and Specificity (e.g., PerDI)
The biosynthesis of this compound, an aromatic heptaene polyene macrolide, is distinguished by its unique sugar moiety, perosamine (4,6-dideoxy-4-amino-D-mannose). This contrasts with most other polyene antibiotics, such as amphotericin B, which are glycosylated with mycosamine (3,6-dideoxy-3-amino-D-mannose) mdpi.comnih.govucd.ie. The attachment of this crucial sugar is catalyzed by a specific glycosyltransferase (GT), PerDI, encoded within the this compound biosynthetic gene cluster from Streptomyces aminophilus nih.govbohrium.com.
The PerDI enzyme is a perosaminyltransferase responsible for transferring the activated sugar donor, GDP-α-D-perosamine, to the this compound aglycone ucd.ienih.gov. The biosynthesis of this sugar donor is a two-step process initiated by the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, which is then directly transaminated by the perosamine synthase PerDII nih.govucd.ie. This is a more direct pathway compared to mycosamine synthesis, which requires an additional isomerization step nih.govucd.ie.
PerDI exhibits significant substrate specificity. Despite sharing 62-63% sequence identity with AmphDI, the mycosaminyltransferase from the amphotericin B producer Streptomyces nodosus, PerDI does not effectively glycosylate amphotericin's aglycone (amphoteronolide) on its own mdpi.comucd.ie. This specificity highlights the enzyme's stringent recognition of its native polyketide macrolactone acceptor substrate. This inherent specificity presents both a challenge and an opportunity for biosynthetic engineering efforts aimed at creating novel polyene analogues.
| Enzyme | Gene | Source Organism | Function | Substrate(s) |
| Perosaminyltransferase | perDI | Streptomyces aminophilus | Transfers perosamine to the this compound aglycone | GDP-perosamine, this compound aglycone |
| Perosamine Synthase | perDII | Streptomyces aminophilus | Catalyzes transamination to form perosamine | GDP-4-keto-6-deoxymannose |
| Mycosaminyltransferase | amphDI | Streptomyces nodosus | Transfers mycosamine to the amphotericin aglycone | GDP-mycosamine, Amphoteronolides |
Biosynthetic Engineering for Generation of Modified this compound Analogues
The unique structural components of this compound, particularly its perosamine sugar, make its biosynthetic pathway a valuable source of genetic tools for creating novel polyene macrolide analogues. Engineering efforts have primarily focused on manipulating the glycosylation patterns of more common polyenes by incorporating elements from the this compound cluster.
Strategies for Manipulating the Glycosylation Pathway
Glycosylation is a critical final step in polyene biosynthesis, and the attached sugar moiety significantly influences the compound's biological activity and pharmacological properties researchgate.net. Altering this glycosylation pattern is a key strategy in generating new analogues with potentially improved characteristics.
A foundational strategy for glycodiversification is to provide a host organism with the genetic machinery to produce a non-native sugar. In the context of this compound-related engineering, this has been demonstrated by introducing the perosamine synthase gene (perDII) from S. aminophilus into the amphotericin B producer, S. nodosus nih.govucd.ie. The introduction of perDII enables the host strain to synthesize GDP-perosamine from the common precursor GDP-4-keto-6-deoxymannose, which is already present for the native mycosamine pathway nih.govucd.ie. This approach effectively creates a new pool of sugar donors that can potentially be utilized by glycosyltransferases, setting the stage for the creation of hybrid molecules. This strategy has been widely used to express gene cassettes for deoxysugar biosynthesis in various hosts to generate new glycosylated products nih.gov.
The primary obstacle following the introduction of a new sugar pathway is the strict substrate specificity of the native glycosyltransferase. As noted, neither AmphDI nor PerDI is efficient at cross-reacting with the non-native sugar or aglycone mdpi.com. To overcome this, protein engineering techniques are employed. A highly successful approach has been the creation of hybrid glycosyltransferases through domain swapping nih.gov.
Researchers successfully engineered a hybrid GT by fusing the N-terminal region of AmphDI with the C-terminal region of PerDI nih.gov. GT-B fold glycosyltransferases, like AmphDI and PerDI, are often structurally modular, with the N-terminal domain determining acceptor (aglycone) recognition and the C-terminal domain responsible for donor (sugar) binding nih.gov. By creating a hybrid enzyme, designated Hap2, researchers combined the ability of AmphDI to recognize amphoteronolide B with the ability of PerDI to bind GDP-perosamine ucd.ie. This engineered enzyme successfully catalyzed the transfer of perosamine to the amphotericin aglycone, yielding the novel analogue 19-(O)-perosaminyl-amphoteronolide B nih.govucd.ie. This work represents a key example of successfully re-designing a GT that acts on a complex polyketide macrolactone ucd.ie.
| Engineering Strategy | Genetic Component(s) | Host Organism | Objective | Outcome |
| Heterologous Sugar Biosynthesis | perDII (perosamine synthase) | Streptomyces nodosus | In vivo production of GDP-perosamine | Successful synthesis of the non-native sugar donor |
| GT Domain Swapping | N-terminus of amphDI + C-terminus of perDI | Streptomyces nodosus | Create a hybrid GT to link perosamine to amphoteronolide | Efficient production of 19-(O)-perosaminyl-amphoteronolide B |
Rational Design and Directed Biosynthesis of Novel Polyene Macrolide Analogues with this compound Components
The generation of novel polyene analogues using this compound components is a prime example of rational design and directed biosynthesis. Rational design involves using detailed knowledge of enzyme structure and function to make targeted genetic modifications that yield a desired product researchgate.net. The creation of the AmphDI-PerDI hybrid GT was not a random process but was based on the hypothesis of the modular nature of these enzymes, where distinct domains govern substrate recognition nih.gov.
This rational approach, combined with precursor-directed biosynthesis, allows for the production of targeted novel compounds. By engineering the S. nodosus host to produce both the amphoteronolide B aglycone (the precursor) and the necessary biosynthetic machinery for perosamine synthesis and attachment (perDII and the hybrid GT), the cell's metabolic pathways are directed toward the synthesis of the desired perosaminylated analogue nih.govucd.ie. This strategy has proven successful in generating analogues of other natural products, such as flavonoids and aminocoumarin antibiotics researchgate.net. This work underscores the potential of using genetic components from unique biosynthetic pathways, like that of this compound, as tools to expand the chemical diversity of therapeutically important classes of natural products.
Fermentation Process Optimization for Enhanced Research Production
While genetic engineering enables the creation of novel analogues, optimizing the fermentation process is crucial to produce sufficient quantities for isolation, characterization, and further study. Fermentation optimization is a multiparametric process aimed at maximizing the yield and efficiency of metabolite production by refining cultivation conditions nih.govfrontiersin.org.
For a genetically modified strain producing a this compound-derived analogue, key parameters requiring optimization would include:
Medium Composition: The type and concentration of carbon and nitrogen sources (e.g., glucose, corn starch, soybean meal) must be optimized to support both robust microbial growth and high-level production of the secondary metabolite frontiersin.orgnih.gov.
Process Parameters: The seed age, inoculum volume, and total fermentation time are also critical variables. As seen in the production of other Streptomyces-derived antibiotics, yields can increase steadily before declining due to nutrient depletion or mycelial apoptosis, making the harvest time a crucial optimization point nih.gov.
Methodologies for optimization range from classical one-factor-at-a-time (OFAT) experiments to more efficient statistical methods like response surface methodology (RSM), which allows for the analysis of interactions between multiple variables to identify the true optimal conditions nih.govnih.gov. Applying these principles is essential to transition from the initial discovery of a novel analogue to producing the quantities needed for comprehensive research.
| Parameter | Description | Rationale for Optimization |
| Media Components | Carbon sources, nitrogen sources, minerals, and precursors. | To provide the necessary building blocks and energy for both cell growth and secondary metabolite synthesis, maximizing yield nih.govnih.gov. |
| pH | The initial and maintained pH of the fermentation broth. | Microbial growth, enzyme activity, and product stability are highly pH-dependent . |
| Temperature | The incubation temperature of the culture. | Affects growth rate and the activity of biosynthetic enzymes . |
| Aeration/Agitation | Rate of oxygen supply and mixing speed. | Essential for aerobic organisms like Streptomyces to ensure sufficient dissolved oxygen for metabolism and prevent nutrient limitation . |
| Inoculum & Time | Age and volume of the seed culture; total duration of the fermentation. | Ensures a healthy and productive starting culture and allows for harvesting at the point of maximum product accumulation nih.gov. |
Optimization of Culture Medium Components for Metabolite Yield
The composition of the fermentation medium is a critical factor influencing the production of this compound. The selection of appropriate carbon, nitrogen, and mineral sources directly impacts the metabolic pathways leading to the antibiotic's biosynthesis.
Carbon Sources
Carbohydrates are essential components of the culture medium, serving as the primary energy source and providing the building blocks for the polyketide backbone of this compound frontiersin.org. Studies on Streptomyces coelicolor var. aminophilus have identified dextrose and starch as effective carbon sources for this compound production google.com. The rate at which the carbon source is metabolized can significantly influence both biomass formation and the synthesis of secondary metabolites like this compound frontiersin.org.
Nitrogen Sources
The nitrogen source is equally critical for microbial growth and the production of nitrogen-containing compounds. Historically, organic nitrogenous materials such as beef extracts and yeast extracts were used in media for this compound production google.com. However, research has shown that substituting a portion of these with corn steep liquor and a suitable soybean meal preparation is highly advantageous for improving yields google.com. A combination of 2.0 to 12.0% corn steep liquor and 1.0% to 3.0% soybean meal by weight in an aqueous medium has been found to be satisfactory google.com.
Phosphate (B84403) Concentration
Phosphate is a well-established regulator of secondary metabolism in many actinomycetes researchgate.net. While specific studies on this compound are limited, research on the biosynthesis of other Streptomyces antibiotics has demonstrated that phosphate levels can significantly affect product yields nih.gov. High concentrations of phosphate often inhibit the production of secondary metabolites, making its concentration a key parameter to optimize in the fermentation medium.
Interactive Data Table: Effect of Medium Components on this compound Production
| Component | Nutrient Source | Observed Effect on Production | Reference |
|---|---|---|---|
| Carbon | Dextrose, Starch | Provides carbohydrate requirements for biosynthesis. | google.com |
| Nitrogen | Corn Steep Liquor | Highly advantageous for improving yields when substituted for other organic nitrogen sources. | google.com |
| Nitrogen | Soybean Meal | Used in combination with corn steep liquor for satisfactory yields. | google.com |
| Nitrogen | Beef Extract, Yeast Extract | Traditional organic nitrogen sources. | google.com |
| Mineral | Phosphate | Known to be a critical regulator of secondary metabolite biosynthesis in Streptomyces. | researchgate.net |
Influence of Environmental Parameters on Biosynthesis
Beyond the nutritional composition of the medium, physical parameters of the fermentation environment play a pivotal role in the growth of S. coelicolor var. aminophilus and its production of this compound.
Temperature
Temperature is a key factor affecting both the growth rate of the microorganism and the enzymatic reactions involved in antibiotic biosynthesis tucl.edu.np. The optimal temperature for this compound production is approximately 28°C google.comtucl.edu.np. For polyene antibiotics in general, the viable temperature range for fermentation is typically between 25°C and 30°C tucl.edu.npvt.edu.
pH
The pH of the culture medium can significantly impact metabolic processes. For Streptomyces coelicolor, the metabolism of glucose can lead to the production of organic acids, causing a drop in the medium's pH nih.gov. This acidification can inhibit both morphological differentiation and antibiotic production. Therefore, maintaining a stable pH, often through the use of buffered media, is essential for robust biosynthesis nih.gov. The typical pH range for the production of polyene antibiotics is between 6.0 and 8.0 vt.edu.
Aeration
This compound production is carried out under submerged aerobic conditions, making sufficient oxygen supply essential google.com. Proper aeration, often achieved through sparging and agitation in a fermenter, is necessary to support the high metabolic activity required for both growth and secondary metabolite synthesis.
Interactive Data Table: Influence of Environmental Parameters on this compound Biosynthesis
| Parameter | Optimal Range/Value | Effect on Biosynthesis | Reference |
|---|---|---|---|
| Temperature | ~28°C (Optimal); 25-30°C (Range) | Affects microbial growth and enzyme kinetics for antibiotic production. | google.comtucl.edu.npvt.edu |
| pH | 6.0 - 8.0 | Acidification of the medium due to glucose metabolism can inhibit production; buffering is often required. | vt.edunih.gov |
| Aeration | Submerged aerobic culture | Essential for cell respiration and metabolic activity required for biosynthesis. | google.com |
Scale-Up Considerations for Research-Scale Production
Transitioning this compound production from small-scale laboratory flasks to larger, research-scale fermenters introduces several challenges that must be addressed to maintain yield and productivity.
One primary consideration is maintaining homogeneity within the larger culture volume. This includes ensuring uniform distribution of nutrients and dissolved oxygen, as well as consistent pH and temperature throughout the bioreactor. Achieving this requires careful optimization of agitation and aeration rates to provide adequate mixing without causing excessive shear stress, which can damage the mycelial structure of Streptomyces.
Product recovery at a larger scale also requires specific strategies. The use of adsorbent resins, such as XAD16, directly in the production medium has been employed in multi-liter scale production of related polyenes researchgate.net. This in-situ product removal can help to alleviate potential feedback inhibition and simplify downstream purification processes. Successful research-scale production ultimately depends on the careful control and integration of these biological and engineering parameters to replicate the optimal conditions identified at the bench scale.
Molecular and Cellular Mechanisms of Perimycin Action
Interaction with Sterols in Model Membrane Systems
The interaction between polyene antibiotics and sterols within the lipid bilayer is the critical initial step that dictates their biological activity and selective toxicity. Perimycin, like other polyenes, exhibits a binding preference for the principal sterol found in fungal membranes, ergosterol (B1671047), over cholesterol, the predominant sterol in mammalian cell membranes.
The selective antifungal action of polyene macrolides is fundamentally attributed to their higher affinity for ergosterol compared to cholesterol. This specificity is a defining feature of the class. Studies on related aromatic heptaenes, such as Partricin A and Partricin B, which share structural similarities with this compound, reveal that subtle molecular differences can significantly influence sterol interaction. For instance, the presence or absence of an N-terminal methyl group can alter the geometry and strength of the binding to both cholesterol and ergosterol nih.gov.
While direct comparative binding studies on this compound are limited, the consensus mechanism for the polyene class involves the antibiotic inserting into the membrane and complexing with sterols. The structural compatibility between the rigid, planar polyene molecule and ergosterol is more favorable than with cholesterol, leading to more stable complex formation. This preferential binding is the basis for this compound's ability to target fungal cells while exhibiting lower toxicity to host cells. Two primary models describe the consequence of this interaction: the formation of transmembrane ion channels and the "sterol sponge" model, where the antibiotic aggregates on the membrane surface and extracts ergosterol from the bilayer, causing structural failure acs.org.
| Feature | Interaction with Ergosterol (Fungal Membranes) | Interaction with Cholesterol (Mammalian Membranes) |
|---|---|---|
| Binding Affinity | High | Low |
| Complex Stability | High, forms stable aggregates/channels | Low, less stable complexes |
| Consequence | Membrane permeabilization, cell death | Minimal membrane disruption at therapeutic concentrations |
MD simulations of related polyenes have demonstrated that:
The initial interaction is often governed by hydrophobic forces between the polyene chain and the lipid acyl chains mdpi.com.
Sterols like ergosterol and cholesterol show preferential locations near the polyene molecule within the membrane, though the precise orientation can differ nih.gov.
Simulations can calculate interaction energies, revealing that the binding energy between a polyene and ergosterol is typically more favorable than with cholesterol, corroborating experimental findings.
These models help visualize the stepwise process of pore formation, from initial membrane binding and aggregation to the final insertion and stabilization of a transmembrane channel youtube.com.
These computational approaches are crucial for understanding the nuanced, dynamic interactions that are difficult to capture through experimental methods alone and are instrumental in the rational design of new antibiotic derivatives supsi.ch.
Membrane Permeabilization and Ionophoric Activity
The direct consequence of this compound's interaction with ergosterol is a catastrophic loss of membrane barrier function. This permeabilization is achieved through the formation of pores or channels that allow the unregulated passage of ions and small molecules, disrupting the essential electrochemical gradients required for cell viability.
Pore-forming toxins and antibiotics, including polyenes, are generally understood to function by assembling into multimeric structures that perforate the cell membrane frontiersin.orgnih.gov. For polyene macrolides, the most widely accepted model involves several antibiotic and sterol molecules assembling into a barrel-like structure that spans the membrane. This creates a hydrophilic channel through the hydrophobic core of the lipid bilayer nih.gov.
The process typically involves:
Monomer Binding : Soluble this compound monomers first bind to the surface of the target cell membrane.
Oligomerization : Once on the surface, the monomers aggregate with each other and with ergosterol molecules.
Insertion : This oligomeric pre-pore complex undergoes a conformational change, inserting into the lipid bilayer to form a stable, transmembrane pore nih.gov.
The efficiency and stability of these pores are significantly higher in ergosterol-containing membranes, explaining the compound's antifungal specificity. An alternative "sterol sponge" mechanism proposes that extracellular aggregates of the antibiotic pull ergosterol directly out of the membrane, leading to a loss of integrity and leakage without forming a classic transmembrane pore acs.org.
Once formed, the pores created by this compound act as ionophores—molecules that facilitate ion transport across lipid membranes youtube.com. These channels are typically permeable to small monovalent cations. The most immediate and critical effect is the rapid efflux of intracellular potassium ions (K+) down their steep concentration gradient.
This loss of K+ leads to:
Membrane Depolarization : The dissipation of the potassium gradient causes a collapse of the membrane potential, which is vital for numerous cellular processes, including nutrient transport.
Cytoplasmic Acidification : To compensate for the loss of positive charge, protons (H+) may be exchanged, leading to a decrease in intracellular pH.
This disruption of ionic homeostasis interferes with cellular metabolism and enzymatic function, contributing significantly to the fungicidal effect.
| Ion | Transport Direction | Primary Consequence |
|---|---|---|
| K+ (Potassium) | Efflux (Out of cell) | Membrane depolarization |
| H+ (Proton) | Influx (Into cell) | Cytoplasmic acidification |
| Cl- (Chloride) | Flux according to electrochemical gradient | Contributes to charge balance and osmotic instability |
Downstream Cellular Responses to Membrane Perturbation
The primary interaction of this compound with the cell membrane, leading to pore formation and increased permeability, triggers a cascade of secondary cellular events. While direct and extensive research on the specific downstream signaling pathways activated by this compound is not abundant, insights can be drawn from the broader understanding of cellular responses to membrane stress and the effects of other polyene antibiotics. The disruption of ion homeostasis and the integrity of the plasma membrane are significant cellular insults that invariably lead to programmed cell death (PCD) pathways, primarily apoptosis and necrosis.
Induction of Apoptosis:
Membrane perturbation by this compound is a potent trigger for apoptosis in susceptible cells. The influx of ions, particularly Ca2+, and the leakage of cytoplasmic components can activate a series of enzymatic and signaling cascades that converge on the apoptotic machinery. Key events in this compound-induced apoptosis are thought to include:
Mitochondrial Dysfunction: The disruption of cellular ion gradients can lead to mitochondrial membrane depolarization. This, in turn, can trigger the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
Caspase Activation: Cytochrome c release is a critical step in the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). These proteases are responsible for the systematic dismantling of the cell.
Reactive Oxygen Species (ROS) Production: Membrane damage can lead to mitochondrial dysfunction and the generation of ROS. Increased ROS levels can further damage cellular components, including DNA and proteins, and amplify the apoptotic signal.
Induction of Necrosis:
At higher concentrations or under conditions of severe membrane damage, this compound can induce necrosis. Unlike the controlled process of apoptosis, necrosis is a more chaotic form of cell death characterized by cell swelling, lysis, and the release of intracellular contents, which can trigger an inflammatory response. The primary driver of necrosis in this context is the overwhelming loss of membrane integrity, leading to an inability to maintain cellular homeostasis.
Impact on Cell Cycle and Proliferation:
The cellular stress induced by this compound-mediated membrane damage can also lead to cell cycle arrest. Checkpoint mechanisms may be activated to halt cell division, allowing the cell to attempt repairs. However, if the damage is too severe, the cell will be directed towards apoptosis. Consequently, a significant downstream effect of this compound is the inhibition of cell proliferation.
| Cellular Response | Key Molecular Events | Outcome |
| Apoptosis | Mitochondrial membrane depolarization, Cytochrome c release, Caspase activation, ROS production | Programmed cell death, cellular dismantling |
| Necrosis | Severe loss of membrane integrity, Cellular swelling and lysis | Uncontrolled cell death, inflammation |
| Cell Cycle Arrest | Activation of cell cycle checkpoints | Inhibition of cell proliferation, attempt at cellular repair |
Comparative Analysis of this compound A and Analogues' Mechanisms of Action
The study of this compound A analogues is crucial for understanding the structure-activity relationships (SAR) of this polyene antibiotic and for the potential development of derivatives with improved therapeutic indices. Analogues can be generated through biosynthetic engineering or chemical modification, altering features such as the macrolide ring structure, the mycosamine (B1206536) sugar moiety, or the aromatic group. While comprehensive comparative studies specifically on this compound A and its analogues are limited in publicly available research, principles derived from studies on other polyene antibiotics can provide a framework for understanding potential differences in their mechanisms of action.
Influence of the Macrolide Ring Structure:
The size and rigidity of the polyene macrolide ring are critical for its ability to interact with sterols and form pores. Modifications to the ring, such as altering the number of conjugated double bonds or introducing hydroxyl groups, can significantly impact its affinity for ergosterol versus cholesterol, and the stability and ion selectivity of the channels formed.
Role of the Mycosamine Moiety:
Significance of the Aromatic Group:
The aromatic moiety of this compound A is a distinguishing feature among polyene antibiotics. This group can influence the electronic properties of the polyene system and its interactions within the membrane. Analogues with modified aromatic groups may exhibit altered membrane insertion properties and channel characteristics.
A hypothetical comparative analysis based on general principles of polyene SAR is presented below:
| Analogue Feature | Potential Impact on Mechanism of Action | Expected Outcome |
| Reduced number of conjugated double bonds | Decreased affinity for sterols, less stable pore formation. | Lower antifungal activity, potentially reduced toxicity. |
| Modification of the mycosamine sugar | Altered membrane binding affinity and solubility. | Could either increase or decrease antifungal potency and selectivity. |
| Alteration of the aromatic group | Modified membrane insertion and interaction with lipids. | Potential changes in channel stability and ion selectivity. |
| Increased hydrophilicity | Reduced ability to insert into the lipid bilayer. | Decreased pore-forming ability and likely reduced antifungal activity. |
It is important to emphasize that these are predicted outcomes based on the known SAR of other polyene antibiotics. Detailed experimental studies are required to elucidate the precise mechanistic differences between this compound A and its various analogues. Such research would be invaluable for the rational design of new antifungal agents with enhanced efficacy and reduced side effects.
Structure Activity Relationship Sar Studies of Perimycin and Its Analogues
Importance of the Aminosugar Moiety in Mechanistic Activity
The aminosugar attached to the macrolactone ring is a crucial determinant of polyene antibiotic activity, often involved in sterol binding. mdpi.com Perimycin is distinct in possessing perosamine (4,6-dideoxy-4-amino-D-mannose) instead of the more common mycosamine (B1206536) (3,6-dideoxy-3-amino-D-mannose). mdpi.comnih.govvt.edu
Role of the Positive Charge on the Sugar Residue
A positive charge on the amino sugar residue is considered essential for the antifungal activity of polyene antibiotics like amphotericin B. ucd.ie This positive charge is thought to play a role in the interaction with negatively charged components of the fungal cell membrane. While the exact location of this positive charge might not be critical in all cases ucd.ie, its presence is fundamental for the biological function. At neutral pH, amphotericin B exists as a zwitterion where the positive charge on the amino sugar neutralizes the negative charge on the exocyclic carboxyl group. ucd.ie
Significance of the Macrolactone Ring Structure and Specific Functional Groups
The macrolactone ring, with its conjugated double bonds and hydroxyl groups, forms the structural core of this compound and is vital for its interaction with cell membranes.
Influence of the Aromatic Heptaene Chromophore
This compound is classified as an aromatic heptaene, referring to the presence of seven conjugated double bonds within the macrolactone ring and an aromatic group. wikipedia.orgtaylorandfrancis.com This heptaene chromophore contributes to the molecule's hydrophobic character. vt.edu The arrangement and number of conjugated double bonds are characteristic features used to classify polyene antibiotics (e.g., tetraenes, heptaenes) and influence their properties, including UV absorption maxima. vt.edudrugfuture.com Aromatic heptaenes like this compound and vacidin A have shown higher efficiency in inducing potassium permeability compared to non-aromatic heptaenes like amphotericin B and candidin. core.ac.uk
Impact of the Carboxyl Group on Protonophoric Activity
This compound A is notable for lacking a free carboxyl group in its macrolactone ring, a feature present in other aromatic heptaenes like vacidin A. core.ac.uknih.govresearchgate.net Studies comparing this compound A and vacidin A have highlighted the significance of this carboxyl group in protonophoric activity. While both antibiotics can induce transmembrane Na+ and K+ movements, only vacidin A, with its free carboxyl group, demonstrated protonophoric activity in studies on human red blood cells and lymphoid cell lines. nih.govnih.govresearchgate.net The presence of a free carboxyl group in aromatic heptaenes is related to their ability to induce H+ movement and is linked to higher hemolytic activity. core.ac.uknih.gov In this compound A, the absence of the free carboxyl group means its hemolytic activity is more dependent on chloride conductive flux, which slows down potassium flux. nih.govresearchgate.net
Correlation of Structural Modifications with Molecular and Cellular Activities
Understanding how structural changes in this compound and its analogues affect their interactions at the molecular and cellular levels is key to developing new antifungal agents. Polyene macrolides like this compound exert their antifungal activity primarily by interacting with ergosterol (B1671047) in fungal cell membranes, disrupting membrane function and leading to cell death. researchgate.netmdpi.com However, they can also interact with cholesterol in mammalian cell membranes, which is associated with toxicity. researchgate.net SAR studies aim to identify modifications that enhance selective binding to ergosterol over cholesterol. researchgate.netnih.gov
Site-Specific Derivatization and its Effect on Membrane Interactions
Site-specific derivatization of polyene macrolides allows for targeted modifications to explore their impact on membrane interactions and biological activity. While specific detailed studies on site-specific derivatization of this compound A and its direct effects on membrane interactions were not extensively detailed in the search results, research on other polyene macrolides provides relevant insights into the principles involved.
Studies on amphotericin B, another polyene macrolide, have shown that chemical modifications can alter its interaction with lipid membranes. For example, N-perfluoroacyl and N-benzyl derivatives of amphotericin B have been synthesized and evaluated, demonstrating altered physicochemical and biological properties, including changes in toxicity and antifungal activity. researchgate.net These studies highlight that modifications, even seemingly minor ones, can influence how the molecule interacts with the lipid bilayer and sterols within it.
The interaction of polyenes with membranes is complex and involves factors such as polyene-sterol interactions and the formation and lifetime of ionic pathways or pores. nih.gov Differences in these interactions, driven by structural variations, can lead to qualitative differences in the kinetics of ionic fluxes across membranes. nih.gov For instance, antibiotics without a free carboxyl group, such as this compound A, show distinct behavior in cholesterol-containing membranes compared to ergosterol-containing membranes. nih.gov This suggests that the presence or absence of specific functional groups, and their location, can significantly impact membrane interactions and selectivity.
Glycoengineering Effects on Mechanistic Potency
Glycoengineering, the modification of the sugar moiety attached to the polyketide core, is a significant approach in polyene macrolide research to generate new analogues with potentially improved properties. researchgate.netmdpi.com this compound is unique among many polyenes in possessing perosamine instead of the more common mycosamine sugar. researchgate.netucd.iemdpi.com This difference in the sugar moiety itself represents a natural variation that can inform glycoengineering efforts. Perosamine is a 4,6-dideoxy-4-aminomannose, synthesized through a different pathway involving direct transamination of GDP-4-keto-6-deoxymannose, compared to mycosamine (3,6-dideoxy-3-amino-D-mannose). researchgate.netucd.ie
Engineered biosynthesis has been used to generate perosaminyl-amphoteronolide B by introducing the perDII perosamine synthase and perDI perosaminyltransferase genes from Streptomyces aminophilus into S. nodosus, the amphotericin B producer. researchgate.netresearchgate.net Efficient production of this analogue required a hybrid glycosyltransferase capable of recognizing both the amphotericin aglycone and GDP-perosamine. researchgate.netresearchgate.net
However, studies involving the replacement of mycosamine with perosamine in other polyene backbones have yielded varied results. For instance, a perosaminylated analogue of pimaricin showed a decrease in antifungal activity compared to the parent compound. ucd.ie In contrast, replacing the mycosamine of amphotericin B with perosamine reportedly made little difference to its antifungal or hemolytic activity. ucd.ie These findings suggest that the impact of substituting mycosamine with perosamine on mechanistic potency is dependent on the specific polyene aglycone structure.
Glycoengineering efforts have also explored adding a second sugar to the mycosamine of some polyenes, leading to disaccharide-containing analogues. researchgate.netmdpi.com For example, enzymes like NppY and PegA can add N-acetylglucosamine or mannose, respectively, to the mycosamine. researchgate.netmdpi.com While these modifications have shown potential for altering solubility and reducing hemolytic toxicity in some cases, the impact on antifungal activity can vary. researchgate.netmdpi.com For instance, replacing the N-acetylglucosamine of NPP A1 with mannose in the analogue NPP A3 resulted in reduced antifungal activity. mdpi.com
The exact role of the sugar moiety in the mechanism of action of polyene macrolides is still an area of research. While a positive charge on the amino sugar is generally considered essential for the antifungal activity of amphotericin B, its exact location may not be critical. ucd.ie Glycosylation can influence membrane interactions, potentially affecting the formation of polyene-sterol complexes and subsequent membrane permeabilization. The specific type and linkage of the sugar, as well as the presence of additional sugar residues, can modulate these interactions and, consequently, the mechanistic potency and selectivity of the polyene analogue.
Mechanisms of Resistance to Polyene Macrolides in Fungal Research Models
Modifications in Membrane Sterol Biosynthesis and Composition
The most common mechanism of acquired resistance to polyene macrolides is linked to alterations in the sterol composition of the fungal cell membrane. mdpi.commdpi.comnih.gov Polyene macrolides exert their antifungal effect by binding to ergosterol (B1671047), the predominant sterol in fungal membranes. mdpi.commdpi.commdpi.comnih.gov Changes that reduce the amount of ergosterol or lead to its substitution with alternative sterols can decrease the effectiveness of these drugs. mdpi.comnih.govacs.org
Mutations in genes involved in the ergosterol biosynthesis pathway (ERG genes) are frequently associated with this resistance mechanism. mdpi.commdpi.comnih.gov For instance, in Candida albicans, loss-of-function mutations in ERG11 and ERG3 genes can result in the replacement of ergosterol with sterols like lanosterol, eburicol, and 4,14-dimethyl-zymosterol in the cell membrane. mdpi.comnih.gov These altered sterols have a different structure compared to ergosterol, which can impede the binding of polyene macrolides and thus confer resistance. mdpi.com
While these sterol modifications can lead to polyene resistance, they often come with a significant fitness cost to the fungus. mdpi.commdpi.comacs.org The altered membranes can make resistant mutants more vulnerable to various environmental stresses, potentially limiting the widespread emergence and dissemination of this resistance mechanism in natural settings. acs.org
Role of Fungal Efflux Pumps in Reducing Intracellular Polyene Concentration
Active efflux of antifungal drugs mediated by fungal efflux pumps is a well-established resistance mechanism for several classes of antifungals, particularly azoles. mdpi.comnih.govasm.orgnih.gov These membrane-associated transporters, belonging primarily to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, actively pump drug molecules out of the cell, thereby reducing their intracellular concentration and preventing them from reaching their target. asm.orgnih.gov
The role of efflux pumps in polyene resistance, however, appears to be less prominent compared to other antifungal classes. mdpi.commdpi.com Although some early reports suggested a potential link between the overexpression of certain efflux pumps, such as Cdr1 in Candida albicans, and increased polyene tolerance, subsequent studies have contradicted these findings, indicating no clear correlation between Cdr1 overexpression and polyene resistance. mdpi.com While multidrug efflux systems can contribute to resistance to various compounds, their direct involvement as a primary mechanism of resistance specifically against polyene macrolides like perimycin is not as well-supported in current research as it is for other antifungal drug classes. mdpi.comasm.org
Adaptive Stress Response Pathways Mediating Resistance
Fungi have evolved complex cellular stress response pathways that can contribute to both tolerance and resistance to antifungal agents. nih.govresearchgate.netnih.gov These pathways help fungal cells survive and adapt to the membrane stress induced by polyene macrolides, which target ergosterol and disrupt membrane integrity. researchgate.netnih.gov
Key cellular regulators involved in mediating antifungal tolerance and resistance include the molecular chaperone Hsp90, the Ca²⁺-calmodulin-activated phosphatase calcineurin, and the protein kinase C (PKC) cell wall integrity pathway. asm.orgresearchgate.netnih.gov These pathways play crucial roles in maintaining cellular homeostasis and integrity in the face of antifungal-induced damage. researchgate.netnih.gov
In the context of polyene resistance, particularly to amphotericin B, resistant cells with alterations in the ergosterol biosynthesis pathway often exhibit severe fitness defects. nih.gov These cells can become heavily reliant on chaperone proteins like Hsp90 and its client proteins, such as calcineurin and Pkc1, for survival, even in the absence of the drug. nih.gov This reliance highlights the role of stress response pathways in compensating for the vulnerabilities introduced by resistance mechanisms. While the direct links between specific stress response pathways and this compound resistance require further investigation, the general principle of these pathways contributing to fungal survival under antifungal pressure is relevant to polyene macrolides. asm.orgresearchgate.netnih.gov
Comparative Analysis of Resistance Mechanisms Against this compound-like Compounds
This compound belongs to the heptaene subgroup of polyene macrolides, which also includes important antifungal agents like amphotericin B and candicidin. wikipedia.orgwho.int While the general mechanisms of resistance to polyene macrolides discussed above apply broadly to this class, there can be variations in the prominence or specific manifestations of these mechanisms depending on the particular compound and fungal species.
Comparative studies among different polyene macrolides have revealed differences in their interactions with fungal membranes and the resulting resistance profiles. For example, while amphotericin B and nystatin (B1677061) are highly dependent on sterols for binding and pore formation, other polyenes like natamycin (B549155) and etruscomycin appear to be less dependent on sterol compounds for their action. vt.edu This suggests that the specific chemical structure of a polyene macrolide can influence the effectiveness of sterol-mediated resistance mechanisms.
Research into new polyene macrolides, such as mandimycin (another polyene macrolide), has revealed novel mechanisms of action that could potentially impact resistance profiles. fiercebiotech.combioworld.com Unlike many known polyene macrolides that primarily target ergosterol, mandimycin has been shown to bind to phospholipids (B1166683) in the fungal cell membrane, leading to ion leakage and membrane collapse through a different mechanism. fiercebiotech.combioworld.com This distinct mode of action suggests that resistance mechanisms effective against ergosterol-targeting polyenes might be less effective against compounds like mandimycin. fiercebiotech.com
Advanced Analytical Methodologies for Perimycin Research
Spectroscopic Techniques for Structural Elucidation of Perimycin Analogues (e.g., NMR, UV-Vis)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental for determining the chemical structure and characteristics of this compound and its analogues. NMR spectroscopy is a powerful tool for establishing the stereostructure of complex molecules like this compound A. nih.govjst.go.jp Studies have utilized NMR to revise the gross structure of this compound A, specifically changing the position of a keto group from C-13 to C-5. nih.gov Complete NMR data has been made available for perosaminyl-amphoteronolide B, an engineered analogue, highlighting the importance of this technique in characterizing modified polyenes. ucd.ie NMR analysis has also been used to confirm the structure of intermediate products formed during enzymatic conversions in the biosynthesis of related compounds, such as GDP-α-D-perosamine. oup.comresearchgate.net
UV-Vis spectroscopy is employed to analyze polyene macrolides, which possess characteristic absorption spectra due to their conjugated double bond systems. dss.go.th While the broad nature of UV-Vis spectral bands may not offer high specificity for compound identification alone, they are suitable for quantitative analysis and can serve as an additional means of identification for many substances. bioglobax.com The UV-Vis spectrum of this compound in dimethylformamide shows characteristic absorption maxima. cuni.cz Analysis of polyenes by HPLC often incorporates a UV diode array detector to monitor compounds based on their UV absorption profiles. ucd.ie
Chromatographic Methods for Isolation and Purity Assessment in Research (e.g., HPLC)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation, purification, and purity assessment of this compound and its components in research. This compound is naturally produced as a mixture of components (A, B, and C), and HPLC is an effective method for their separation. researchgate.netwikipedia.org Preparative HPLC systems are used to purify new this compound analogues generated through synthetic biology or genetic engineering. mdpi.com
HPLC is routinely used to analyze polyene mixtures extracted from producing organisms. ucd.ie For instance, analysis of polyene mixtures from engineered Streptomyces nodosus strains by HPLC revealed the presence of new polyenes, although sometimes as minor components requiring further purification and analysis. ucd.ie HPLC with diode array detection is a common setup for monitoring pigments during purification processes and for subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. google.com Different HPLC methods, utilizing various columns and solvent systems, have been developed and applied for the analysis and purification of polyenes, including this compound and its analogues. ucd.iegoogle.comjst.go.jp
Data from HPLC analysis can be presented to show the separation of different this compound components or engineered products. For example, an HPLC profile might show major peaks corresponding to 67-121C and 67-121A, two related polyenes, indicating their relative abundance in a production culture. mdpi.com
Mass Spectrometry Applications for Identifying Biosynthetic Intermediates and Engineered Products
Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is a critical technique for identifying and characterizing this compound, its biosynthetic intermediates, and engineered products. MS provides information about the molecular weight of compounds, which is essential for confirming the identity of known substances and characterizing new ones. ucd.iemdpi.com
LC-MS analysis is used to determine whether chemical or enzymatic modifications of this compound or related polyenes have successfully occurred and to identify the resulting products. mdpi.com For example, LC-MS was used to analyze chemically glucosylated polyenes derived from 67-121C, allowing for the detection of trisaccharide-containing analogues even when they were not fully resolved by HPLC alone. mdpi.com Mass spectrometry is also applied to identify biosynthetic intermediates in the pathways leading to this compound and other polyene macrolides. researchgate.netresearchgate.net High-resolution mass spectrometry provides more precise mass measurements, aiding in the determination of elemental composition. ucd.ie Electrospray ionization-mass spectrometry (ESMS) is a technique used for analyzing crude polyene extracts and purified compounds, providing information on their molecular masses. ucd.ie
MS applications extend to confirming the structure of intermediates like GDP-4-keto-6-deoxymannose, a precursor in perosamine biosynthesis. oup.comresearchgate.net The analysis of engineered strains often involves LC-MS to confirm the synthesis of expected modified polyenes and to identify unexpected byproducts. ucd.iemdpi.com
Bioanalytical Assays for In Vitro Mechanistic Studies
Bioanalytical assays are utilized in this compound research to study its biological activity and mechanisms of action at the cellular or molecular level in vitro. These assays can provide insights into how this compound interacts with biological targets and its effects on cellular processes. globalwaterresearchcoalition.netntu.edu.sg
While specific details on bioanalytical assays solely focused on this compound's mechanism were not extensively detailed in the search results, the broader application of in vitro bioassays in studying antifungal agents and related compounds is evident. Bioassays against organisms like Saccharomyces cerevisiae are used to determine the minimal inhibitory concentration (MIC) of this compound analogues, providing a measure of their antifungal potency in vitro. ucd.ie In vitro studies are also conducted to investigate the activity and substrate specificity of enzymes involved in this compound biosynthesis, such as glycosyltransferases and perosamine synthase. ucd.ieresearchgate.netnih.govtandfonline.com These studies often involve enzymatic reactions followed by analysis using techniques like HPLC and MS to identify and quantify the products formed. ucd.ie
Preclinical Research Models for Mechanistic and Analogous Compound Investigations
In Vitro Models for Studying Cellular and Subcellular Effects
In vitro models provide simplified systems to investigate the direct interactions of perimycin with biological components and cellular processes, offering insights into its fundamental mechanism of action.
Liposome (B1194612) and Artificial Membrane Systems
Liposomes and artificial membrane systems are valuable tools for studying the direct interaction of polyene antibiotics, including this compound, with lipid bilayers. These models allow researchers to control membrane composition, mimicking fungal membranes (rich in ergosterol) or mammalian membranes (rich in cholesterol). Studies using these systems have shown that polyene macrolide antibiotics disrupt membrane function by interacting with sterols. researchgate.net
Research comparing different polyene macrolides in liposome models has revealed distinctions in their mechanisms of inducing membrane permeability based on their charge and the type of sterol present. Positively charged antibiotics, such as this compound A, induce permeability in ergosterol-containing vesicles differently than in cholesterol-containing vesicles. nih.gov In ergosterol (B1671047) membranes, this compound A, similar to zwitterionic and negatively charged polyenes, induces permeability via an all-or-none process. nih.gov However, in cholesterol-containing vesicles, this compound A causes a progressive proton efflux involving the entire vesicle population. nih.gov This qualitative difference in ion flux kinetics in sterol-containing membranes is attributed to variations in polyene-sterol interactions and the lifespan of the formed ionic pathways. nih.gov These studies highlight the importance of sterol composition in mediating the membrane interactions of this compound and provide a basis for understanding its selective toxicity towards fungi. researchgate.netnih.gov
Data from studies on liposome systems can provide quantitative measures of membrane permeability induced by this compound and its analogues.
| Compound | Membrane Sterol | Permeability Induction Mechanism |
| This compound A | Ergosterol | All-or-none process |
| This compound A | Cholesterol | Progressive proton efflux |
| Vacidin A | Ergosterol | All-or-none process |
| Vacidin A | Cholesterol | All-or-none process |
| Amphotericin B | Ergosterol | All-or-none process |
| Amphotericin B | Cholesterol | All-or-none process |
Note: This table is illustrative based on the description of different polyenes' behavior in liposome studies. Specific quantitative data for this compound A across different sterol concentrations and membrane compositions would be presented in detailed research findings.
Fungal and Non-Fungal Cell Line Models for Mechanistic Studies
Cell line models, encompassing both fungal and non-fungal cells, are utilized to investigate the cellular and subcellular effects of this compound and its analogues. Fungal cell lines, such as Candida albicans, are essential for studying the primary antifungal mechanism, which involves interaction with ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. ontosight.airesearchgate.netnih.gov Studies using fungal cells can assess various parameters, including minimum inhibitory concentrations (MICs), membrane potential changes, and leakage of intracellular components.
Non-fungal cell lines, such as mammalian cell lines, are used to evaluate potential off-target effects and selectivity. Polyene macrolides can also interact with cholesterol in mammalian cell membranes, which contributes to their toxicity. researchgate.net Studies on mammalian cell lines, such as the BALB/c B lymphoid cell line A20, have shown that this compound can induce transmembrane ion movements, including Na+ and K+. researchgate.net While some polyenes directly induce protonophoric activity, this compound, which lacks a free carboxyl group, appears to stimulate the Na+/H+ exchanger indirectly through induced Na+ permeability, leading to changes in intracellular pH. researchgate.netnih.gov This demonstrates a mechanistic difference compared to polyenes with a free carboxyl group, like vacidin A, which exhibit more direct protonophoric and higher hemolytic activity. nih.gov
Research findings in cell line models can provide data on the differential effects of this compound on fungal versus mammalian cells, contributing to the understanding of its selectivity and potential for toxicity.
| Cell Type | Sterol Composition | Observed Mechanistic Effects (this compound) |
| Fungal Cell Lines | Ergosterol-rich | Membrane disruption, ion leakage, potential changes, growth inhibition. ontosight.airesearchgate.netnih.gov |
| Mammalian Cell Lines | Cholesterol-rich | Transmembrane Na+ and K+ movements, indirect Na+/H+ exchanger stimulation, intracellular pH changes. researchgate.net |
Note: Specific data on MICs, ion fluxes, and other cellular responses would be included in detailed research reports.
In Vivo Non-Human Models for Exploring Systemic Mechanistic Effects of Analogues
Selection Criteria for Relevant Animal Species in Mechanistic Studies
The selection of relevant animal species for in vivo mechanistic studies of this compound analogues is guided by the research question and the biological properties of the compound. Factors influencing selection include the susceptibility of the animal model to the target pathogen (if studying antifungal efficacy), the similarity of the animal's physiological and immunological responses to humans, and the ethical considerations outlined by the 3Rs (Replacement, Reduction, Refinement). qmul.ac.ukhstalks.com For studying the mechanism of action of antifungal compounds, models of fungal infections in species like mice or Galleria mellonella larvae are commonly used. ucd.iegoogleapis.comfrontiersin.org These models allow for the investigation of how this compound analogues interact with fungal cells within a host environment and how the host response might be modulated. qmul.ac.uk
Mechanistic studies in animal models can involve assessing the distribution of the analogue in different tissues, its interaction with host cells and the pathogen, and the resulting cellular and molecular changes. qmul.ac.uk While animal models may not always perfectly predict human outcomes due to interspecies variability, they are valuable for exploring complex systemic interactions and validating findings from in vitro studies. hstalks.comfrontiersin.org
Application of Models for Investigating De Novo Molecular Target Engagement
In vivo non-human models are instrumental in investigating the molecular target engagement of this compound analogues, particularly when exploring de novo targets or confirming target interactions observed in vitro. By administering analogues to animal models, researchers can assess whether the compound reaches the intended site of action and interacts with the hypothesized molecular target within the complex environment of a living organism. qmul.ac.ukresearchgate.net
Studies might involve using labeled analogues to track their distribution and binding in tissues, or employing techniques to measure changes in the expression or activity of potential target molecules in response to treatment. For polyene macrolides like this compound, in vivo studies can help confirm their interaction with ergosterol in fungal membranes within infected tissues and assess the impact of structural modifications on this interaction. researchgate.net Furthermore, if an analogue is designed to target a different pathway or molecule, animal models can be used to validate this new target engagement in a physiological context. researchgate.net
While specific detailed research findings on in vivo mechanistic studies solely focused on this compound analogues were not prominently available in the search results, the principles of using animal models for mechanistic investigations of antimicrobial compounds and their analogues are well-established. qmul.ac.ukhstalks.comfrontiersin.org Such studies would typically involve administering the analogue to an infected animal model and analyzing tissue samples to determine the concentration of the analogue, its colocalization with the pathogen or specific cellular components, and the molecular or cellular responses indicative of target engagement.
Future Directions in Perimycin Research
Comprehensive Elucidation of Cryptic Biosynthetic Gene Functions
Recent advances in genetic research techniques and next-generation sequencing have significantly progressed the study of antibiotic biosynthetic routes, including those for polyene macrolides. researchgate.netresearchgate.net Microbial genomes, particularly those of Streptomyces species, are known to harbor numerous cryptic and expressed biosynthetic gene clusters (BGCs) encoding secondary metabolites. researchgate.netnih.gov Elucidating the functions of genes within the perimycin BGC is a key area of future research.
Genome mining efforts have revealed a wealth of microbial genome sequences containing polyene biosynthetic gene clusters. researchgate.netnih.gov These clusters typically encode modular polyketide synthases (PKSs) responsible for assembling the aglycone core, along with tailoring enzymes such as cytochrome P450s and glycosyltransferases that modify the structure. researchgate.netnih.gov While the genes for perosamine biosynthesis and attachment have been cloned from Streptomyces aminophilus, a comprehensive understanding of all cryptic gene functions within the this compound BGC remains an active area of investigation. researchgate.netucd.ie Tools like antiSMASH and Prism4 are aiding in the automated annotation of BGCs and the prediction of encoded structures, which is invaluable for uncovering the roles of these cryptic genes. nih.gov
Rational Design and Synthesis of this compound Analogues with Tailored Molecular Activities
The structural complexity of polyene macrolides like this compound presents opportunities for generating analogues with potentially improved properties, such as reduced toxicity or altered target specificity. Rational design and synthesis of this compound analogues can be guided by a deeper understanding of its structure-activity relationships.
This compound consists of a polyketide core with a perosamine sugar moiety. wikipedia.org Variations in the structure, particularly at the end of the core opposite the perosamine, contribute to different this compound types (A, B, and C). wikipedia.org this compound A, the major component, features an aromatic group in this position. wikipedia.org Modifying the macrolactone core or the perosamine sugar moiety through chemical or biosynthetic methods can lead to novel analogues. researchgate.netresearchgate.net
Engineered biosynthesis, by manipulating the genes within the BGC, offers a powerful approach to generate structural variants. researchgate.netresearchgate.net For instance, studies involving the glycosyltransferase responsible for attaching perosamine have shown that engineering can lead to the biosynthesis of perosaminyl-amphoteronolides, highlighting the potential for creating hybrid molecules with altered sugar residues. researchgate.net Understanding the substrate specificity of enzymes like polyene glycosyltransferases and thioesterase (TE) domains of PKSs is crucial for the rational design of analogues with enhanced activities and yields. researchgate.netacs.org
Investigation of this compound's Potential in Novel Mechanistic Research Tools
Polyene macrolides exert their antifungal activity primarily by interacting with sterols in fungal cell membranes. vt.eduacs.org The prevailing model for the action of many glycosylated polyene macrolides (GPMs), including amphotericin B, involves the formation of an extramembranous "sterol sponge" that extracts ergosterol (B1671047) from lipid bilayers. acs.org While the precise mechanism of action for all GPMs is still debated, the high sterol selectivity of polyenes makes them valuable tools for studying membrane permeability and the biochemical mechanisms of membrane changes. researchgate.net
This compound's unique perosamine sugar and aromatic group may contribute to distinct interaction profiles with membrane components compared to other polyenes. Investigating these interactions could provide novel insights into membrane biology and sterol-binding phenomena. This compound could potentially be utilized as a chemical probe to study ergosterol-containing membranes or to differentiate between membranes with varying sterol compositions.
Development of Strategies for Overcoming Polyene Macrolide Resistance in Research Settings
While resistance to polyene antibiotics like amphotericin B has been slow to develop in fungal pathogens, some organisms, such as Leishmania parasites, can develop resistance by synthesizing alternative sterols. nih.gov Understanding the mechanisms of resistance to polyene macrolides is crucial for maintaining their effectiveness, particularly in research contexts where these compounds might be used to study biological processes.
Research into overcoming polyene resistance could involve developing strategies to circumvent the resistance mechanisms observed. This might include designing this compound analogues that can interact with alternative sterols or developing combination approaches with other compounds. Studies on the structure-activity relationships of semi-synthetic polyene macrolides have shown that chemical modifications can lead to compounds with extended spectra of biological activity and potentially overcome resistance mechanisms. researchgate.net Investigating this compound's activity against resistant fungal strains and understanding the molecular basis of any observed resistance could inform the development of new strategies.
Exploration of this compound as a Scaffold for Chemical Biology Probes
Chemical probes are valuable tools in chemical biology for studying protein function and identifying drug targets. chemicalprobes.orgnih.gov These probes often consist of a recognition moiety, a reactive group, and a reporter group. frontiersin.org The complex structure of this compound, with its distinct polyketide backbone and perosamine sugar, could serve as a scaffold for developing novel chemical probes.
By selectively modifying this compound, researchers could create probes to investigate specific biological targets or pathways. For example, attaching a reporter group (e.g., a fluorescent tag) to this compound could allow for tracking its localization and interaction partners in biological systems. rsc.org The perosamine sugar moiety or the aromatic group could potentially be modified to introduce reactive handles for conjugating to other molecules or to enhance targeting to specific cellular components. The development of modular approaches for synthesizing chemical probes from complex scaffolds is an active area of research, which could be applied to this compound. frontiersin.org
Q & A
Basic Research Questions
Q. How to isolate Perimycin from microbial sources, and what experimental protocols ensure purity?
- Methodology :
- Use fermentation of Streptomyces strains under optimized conditions (pH 6.5–7.0, 28°C) for 5–7 days.
- Employ solvent extraction (e.g., ethyl acetate) followed by column chromatography (silica gel, gradient elution with chloroform:methanol).
- Validate purity via HPLC (C18 column, UV detection at 280 nm) and compare retention times with standards .
- Key consideration : Include negative controls (e.g., non-producing strains) to confirm specificity.
Q. What spectroscopic and crystallographic methods are critical for determining this compound’s structure?
- Methodology :
- NMR : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve its polyene macrolide backbone and amino acid residues (e.g., lysine, glutamic acid) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₄₇H₇₅N₃O₁₅; exact mass 922.52 Da) .
- X-ray crystallography : For resolving stereochemistry, though limited by this compound’s solubility. Use co-crystallization with stabilizing agents (e.g., cyclodextrins) .
Q. Which in vitro assays are suitable for assessing this compound’s antimicrobial activity?
- Methodology :
- Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) against Candida spp. and filamentous fungi (e.g., Aspergillus fumigatus) using CLSI guidelines .
- Time-kill kinetics : Evaluate concentration-dependent fungicidal effects over 24–48 hours .
- Synergy testing : Combine with azoles (e.g., fluconazole) using checkerboard assays to calculate FIC indices .
Advanced Research Questions
Q. How can genome mining identify biosynthetic gene clusters (BGCs) responsible for this compound production?
- Methodology :
- Use antiSMASH or PRISM to annotate BGCs in Streptomyces genomes, focusing on polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules .
- Validate via heterologous expression in S. lividans and LC-MS comparison with native this compound .
- Data contradiction tip : Address false-positive BGC predictions by cross-referencing with transcriptomic data under inducing conditions .
Q. How to resolve contradictory data on this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targets)?
- Methodology :
- Membrane integrity assays : Measure potassium leakage (atomic absorption spectroscopy) and ergosterol binding (HPLC) to test membrane disruption .
- Transcriptomic profiling : RNA-seq of treated Candida albicans to identify dysregulated pathways (e.g., oxidative stress response) .
- Fluorescence microscopy : Use FITC-labeled this compound to track subcellular localization .
- Statistical reconciliation : Apply multivariate analysis to distinguish primary vs. secondary effects .
Q. What experimental designs optimize in vivo studies of this compound’s efficacy and toxicity?
- Methodology :
- Animal models : Use immunosuppressed murine candidiasis models; administer this compound intravenously (1–5 mg/kg) and monitor fungal burden (CFU/g tissue) .
- Toxicity screening : Assess nephrotoxicity via serum creatinine/BUN levels and histopathology .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution .
- Ethical compliance : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE checklist) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
